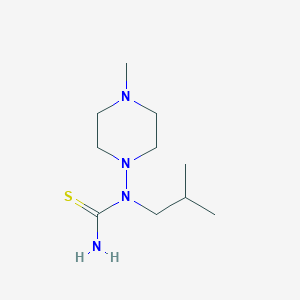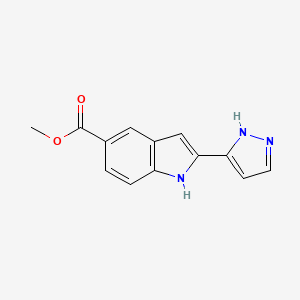
Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with an indole moiety, which is further esterified with a methyl group at the carboxylate position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the pyrazole ring through the condensation of hydrazine with a 1,3-dicarbonyl compound, followed by the introduction of the indole moiety through a cyclization reaction. The final step involves esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or indole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazoles and indoles, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea
- (S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide
Uniqueness
Methyl 2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrazole and indole ring system makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
827316-69-8 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC名 |
methyl 2-(1H-pyrazol-5-yl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-18-13(17)8-2-3-10-9(6-8)7-12(15-10)11-4-5-14-16-11/h2-7,15H,1H3,(H,14,16) |
InChIキー |
LTIPXARAINDWAV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=C2)C3=CC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


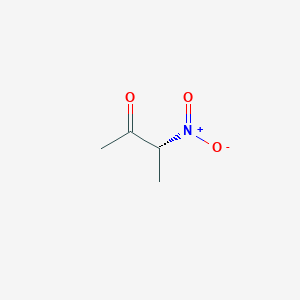

![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)

![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)

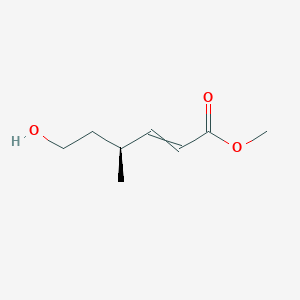
![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
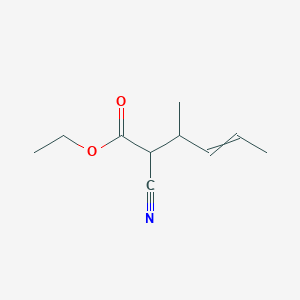
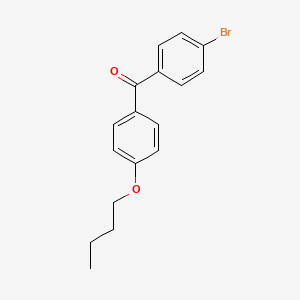
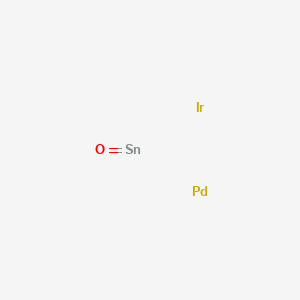
![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)
